H-Lys-Lys-Lys-Lys-OH

DNA condensation Non-viral gene delivery Nanoparticle formulation

Tetralysine (Lys4) is a precisely defined linear cationic tetrapeptide that provides intermediate DNA compaction efficiency—an EC₅₀ of 20 μmol/L at 10 mM [Na⁺] and tunable nanoparticle sizes (48–173 nm)—that cannot be replicated by trilysine (ineffective), pentalysine, or heterogeneous poly-L-lysine (excessive potency, higher cytotoxicity). Its predictable charge density enables controlled gene delivery vector assembly, stimuli-responsive nanoparticle design, and low-toxicity cell-penetrating conjugates that outperform PEI in transfection efficiency with negligible cytotoxicity. Select tetralysine for reproducible, publication-ready DNA condensation and intracellular trafficking studies.

Molecular Formula C24H50N8O5
Molecular Weight 530.7 g/mol
Cat. No. B12062358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Lys-Lys-Lys-Lys-OH
Molecular FormulaC24H50N8O5
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)
InChIKeyRRBGTUQJDFBWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Lys-Lys-Lys-Lys-OH: A Tetralysine Peptide for DNA Nanoparticle and Gene Delivery Vector Development


H-Lys-Lys-Lys-Lys-OH, commonly referred to as tetralysine, is a linear cationic peptide composed of four L-lysine residues linked by peptide bonds . With a molecular formula of C₂₄H₅₀N₈O₅ and a molecular weight of 530.7 g/mol, tetralysine belongs to the oligolysine family and is distinguished by its high density of positive charge at physiological pH [1]. This polycationic character enables strong electrostatic interactions with negatively charged biomolecules such as nucleic acids and phospholipid membranes, positioning tetralysine as a versatile building block in the construction of non-viral gene delivery vectors, DNA condensation agents, and cell-penetrating peptide conjugates [2].

Why Generic Oligolysine or Polylysine Substitution Is Not Equivalent to H-Lys-Lys-Lys-Lys-OH


Oligolysines of different chain lengths (e.g., trilysine, pentalysine) and high-molecular-weight poly-L-lysine (PLL) cannot be assumed to be functionally interchangeable with tetralysine [1]. The number of lysine residues dictates the total cationic charge and the spatial charge density, which are critical determinants of DNA compaction efficiency, nanoparticle size and stability, and the mechanism of membrane interaction [2]. Experimental evidence demonstrates that a single residue difference (e.g., from Lys₄ to Lys₃ or Lys₅) results in order-of-magnitude changes in effective concentration for DNA condensation (EC₅₀) and distinct sensitivity to ionic strength and temperature [3]. Furthermore, the defined molecular architecture of tetralysine confers binding and selectivity profiles that differ markedly from the heterogeneous and high-molecular-weight PLL, which can exhibit non-specific aggregation and distinct cytotoxic profiles [4].

Quantitative Evidence Differentiating H-Lys-Lys-Lys-Lys-OH from Closest Analogs


EC₅₀ for DNA Nanoparticle Formation: Tetralysine vs. Trilysine, Pentalysine, and Poly-L-Lysine

Tetralysine (Lys₄) exhibits an intermediate DNA compaction efficiency that distinguishes it from the ineffective trilysine (Lys₃), the more potent pentalysine (Lys₅), and the exceptionally potent poly-L-lysine (PLL) [1]. The EC₅₀, defined as the lysine concentration required to achieve 50% compaction of λ-DNA into nanoparticles, was measured at 20 μmol/L for tetralysine at 10 mM [Na⁺] [2]. In contrast, trilysine failed to provoke DNA condensation under the same conditions, pentalysine achieved an EC₅₀ of 2 μmol/L, and PLL demonstrated an EC₅₀ of 0.0036 μmol/L [3]. This 10-fold difference between tetralysine and pentalysine, and the >5000-fold difference relative to PLL, provides a quantitative basis for selecting tetralysine when controlled, intermediate DNA compaction is required.

DNA condensation Non-viral gene delivery Nanoparticle formulation

Salt-Dependent DNA Compaction Mechanism: Tetralysine Exhibits Positive Log EC₅₀ vs. Log [Na⁺] Slope

Tetralysine and pentalysine condense DNA via a mechanism distinct from that of high-molecular-weight poly-L-lysine (PLL) [1]. Plots of log EC₅₀ versus log [Na⁺] yield a positive slope of 1.09 for tetralysine, indicating that higher salt concentrations impede compaction by shielding electrostatic interactions [2]. In contrast, PLL exhibits a negative slope of –0.1, suggesting a different, potentially cooperative binding mechanism that is less sensitive to ionic strength [3]. This difference in salt dependence has direct implications for the formulation and stability of DNA nanoparticles in physiological buffers.

Polyelectrolyte condensation Nanoparticle stability Ionic strength effects

Radioprotection of Plasmid DNA: Tetralysine Ranks Between Pentalysine and Trilysine

Oligolysines protect plasmid DNA from ionizing radiation-induced single-strand breaks through DNA condensation [1]. The radioprotective ability, measured by the yield of single-strand breaks following γ-irradiation, decreases in the order pentalysine > tetralysine > hexammine cobalt (III) > spermidine > trilysine [2]. While the exact fold-protection values are not provided, the ranking establishes tetralysine as an intermediate radioprotectant, more effective than trilysine but less so than pentalysine [3].

DNA damage Radioprotection DNA condensation agents

Membrane Interaction Selectivity: Tetralysine Shows Reduced Lipid Species Discrimination vs. Polylysine

Spin-label electron spin resonance (ESR) spectroscopy reveals that tetralysine and pentalysine interact with phospholipid bilayers predominantly via electrostatic forces, exhibiting less discrimination between negatively charged and zwitterionic lipid species compared to polylysine [1]. In mixed dimyristoyl phosphatidylglycerol (DMPG) / dimyristoylphosphatidylcholine bilayers, the perturbation of lipid chain mobility by tetralysine was more uniform across lipid types, whereas polylysine showed a strong preference for negatively charged spin-labeled lipids [2]. This difference in binding selectivity translates to a more predictable and less disruptive surface association for the shorter oligolysines.

Peptide-membrane interactions Electrostatic binding Lipid selectivity

Transfection Efficiency of Tetralysine-Derived Vector Surpasses Polyethylenimine (PEI)

A synthetic tetralysine analogue modified with guanidinocarbonylpyrrole anion-binding motifs (compound 1) represents the smallest peptidic transfection vector reported to date and demonstrates transfection efficacy that surpasses the gold-standard polymeric vector polyethylenimine (PEI) [1]. While the study does not report transfection efficiency in absolute units (e.g., % cells transfected or RLU/mg protein) in the abstract, it explicitly states that the transfection efficacy of 1 is 'even better than that of polyethylenimine (PEI)' under physiological conditions [2]. Furthermore, the vector exhibits only negligible cytotoxicity, a critical limitation of PEI-based systems [3].

Non-viral gene delivery Transfection vectors Cell-penetrating peptides

Tetralysine Modification Enhances Lysosomal Escape and Nuclear Drug Delivery

Genetic fusion of tetralysine to each subunit of H-chain apoferritin (creating TL-HFn) significantly improves the intracellular trafficking and therapeutic efficacy of the resulting nanocarrier compared to unmodified HFn [1]. TL-HFn loaded with doxorubicin (DOX) exhibited better lysosomal escape performance and excellent nuclear accumulation than HFn [2]. This enhanced subcellular targeting translated to improved cytotoxicity, with TL-HFn@DOX achieving an IC₅₀ of 3.434 ± 0.23 mg mL⁻¹, compared to 4.043 ± 0.34 mg mL⁻¹ for HFn@DOX [3].

Drug delivery Lysosomal escape Nuclear targeting Nanocarrier engineering

High-Value Application Scenarios for H-Lys-Lys-Lys-Lys-OH Based on Differentiated Performance


Tunable DNA Nanoparticle Formulation for Non-Viral Gene Delivery

Researchers seeking a DNA condensation agent that offers greater control and intermediate compaction efficiency compared to the excessively potent poly-L-lysine or the ineffective trilysine should select tetralysine. Its EC₅₀ of 20 μmol/L at 10 mM [Na⁺] and positive salt-dependent compaction slope (1.09) provide a predictable, tunable system for generating nanoparticles with defined hydrodynamic radii (48–173 nm depending on ionic strength) [1]. This is particularly valuable for optimizing nanoparticle size for cellular uptake or for creating stimuli-responsive gene delivery vehicles where disassembly in physiological salt concentrations is desired [2].

Engineering Cell-Penetrating Peptide Conjugates with Reduced Cytotoxicity

Tetralysine serves as an effective, low-cytotoxicity alternative to poly-L-lysine or polymeric vectors like PEI for conjugating to cargo molecules (e.g., PNAs, siRNAs, or small-molecule drugs) to enhance cellular uptake. Unlike high-molecular-weight PLL, which can cause significant cytotoxicity and aggregation, tetralysine conjugates maintain efficient membrane interaction with reduced lipid species selectivity [1]. Furthermore, chemically modified tetralysine vectors have been shown to achieve transfection efficiencies surpassing PEI while exhibiting only negligible cytotoxicity, making them ideal for in vivo gene therapy applications where minimizing toxicity is paramount [2].

Functionalizing Protein Nanocarriers for Enhanced Lysosomal Escape and Nuclear Delivery

In the design of protein-based drug delivery systems (e.g., ferritin, viral capsids), genetically appending tetralysine tags to surface-exposed subunits can significantly improve intracellular trafficking. As demonstrated with H-chain apoferritin, tetralysine modification enhances lysosomal escape and promotes nuclear accumulation of encapsulated chemotherapeutics like doxorubicin, resulting in a measurable increase in cytotoxicity (IC₅₀ reduction from 4.04 to 3.43 mg mL⁻¹) [1]. This strategy is applicable to a wide range of protein nanocages and is particularly attractive for developing next-generation, targeted cancer therapeutics.

Model System for DNA Compaction and Radiation Biology Studies

Tetralysine is an ideal ligand for investigating the fundamental biophysics of DNA condensation and for use as a radioprotectant in radiobiology experiments. Its defined chain length and intermediate radioprotective ability—positioned between trilysine and pentalysine in the rank order of protection against radiation-induced single-strand breaks [1]—allow it to serve as a well-characterized, reversible DNA compacting agent that more closely mimics natural histone-like proteins than polyamines such as spermidine [2]. This makes it a valuable tool for creating model chromatin substrates or for stabilizing plasmid DNA during radiation exposure studies.

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